Zaprinast

PDE6 inhibition retinal pharmacology cGMP signaling

Zaprinast (M&B 22948) is the irreplaceable tool compound for cGMP signaling research. Unlike sildenafil, it delivers balanced PDE5 (IC₅₀ 0.76 μM) and PDE6 (IC₅₀ 0.15 μM) inhibition—critical for retinal physiology and visual disturbance modeling—plus potent, species-selective GPR35 agonism (EC₅₀ 16 nM rat, 840 nM human). Its 55-fold lower vasorelaxant potency vs. sildenafil enables graded PDE5 blockade without complete suppression, preserving physiological signaling nuance. Substitution with sildenafil, vardenafil, or tadalafil is scientifically invalid due to divergent isoform selectivity and absent GPR35 activity. Procure the authentic, historically significant chemotype for reproducible cGMP, GPCR, and neuroinflammation research.

Molecular Formula C13H13N5O2
Molecular Weight 271.27 g/mol
CAS No. 37762-06-4
Cat. No. B1683544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaprinast
CAS37762-06-4
SynonymsZaprinast; 
Molecular FormulaC13H13N5O2
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2
InChIInChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19)
InChIKeyREZGGXNDEMKIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility31.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zaprinast (CAS 37762-06-4) – A cGMP-Specific PDE5/PDE6 Inhibitor with Dual GPR35 Agonism for PDE Pharmacology and GPCR Signaling Studies


Zaprinast (M&B 22948) is a synthetic organic compound [1] that functions as a selective inhibitor of cGMP-specific phosphodiesterases (PDEs) , with primary activity against PDE5 (IC₅₀ = 0.76 μM) and PDE6 (IC₅₀ = 0.15 μM) . It is the direct chemical precursor to clinically successful PDE5 inhibitors such as sildenafil (Viagra) [2] and also acts as a potent GPR35 agonist (EC₅₀ = 16 nM at rat GPR35; 840 nM at human GPR35) [3]. Its historical significance as a failed clinical candidate and its unique dual pharmacology make it an essential tool compound for dissecting cGMP signaling pathways and GPCR-mediated responses in basic and translational research.

Why Generic Substitution of PDE5 Inhibitors Fails: The Critical Distinctions of Zaprinast's Selectivity Profile and Dual Pharmacology


Substituting Zaprinast with other PDE5 inhibitors such as sildenafil, vardenafil, or tadalafil is scientifically invalid due to profound differences in PDE isoform selectivity, potency, and off-target pharmacology. While Zaprinast inhibits PDE6 with sub-micromolar potency (IC₅₀ = 0.15 μM) and only weakly inhibits PDE9/10/11 , sildenafil exhibits ~250-fold greater potency for PDE5 (Kᵢ = 9 nM) [1] and distinct activity at PDE6 [2]. Furthermore, Zaprinast possesses a unique secondary pharmacology as a potent GPR35 agonist [3], a property absent in clinically optimized PDE5 inhibitors. These quantitative differences in target engagement and polypharmacology directly impact experimental outcomes in cGMP signaling, vasodilation, and neuroinflammation assays, rendering simple interchangeability impossible without compromising data integrity.

Quantitative Differentiation of Zaprinast (37762-06-4) from Closest Analogs: A Procurement-Focused Evidence Guide


PDE6 Selectivity Over PDE5: Zaprinast Retains Sub-Micromolar PDE6 Inhibition Unlike Sildenafil

Zaprinast is a potent inhibitor of PDE6 (IC₅₀ = 0.15 μM) , a property critical for studies involving retinal phototransduction or visual side effects of PDE5 inhibitors. In contrast, sildenafil is a weak inhibitor of PDE6 (IC₅₀ = 34 nM for PDE6, but with >4,000-fold selectivity for PDE5) [1], making Zaprinast the preferred tool compound when robust PDE6 inhibition is required without the confounding effects of ultra-potent PDE5 blockade.

PDE6 inhibition retinal pharmacology cGMP signaling phototransduction

GPR35 Agonism: Zaprinast Activates Rat GPR35 with 52-Fold Greater Potency Than Human GPR35

Zaprinast is a potent GPR35 agonist with a marked species difference in potency: EC₅₀ = 16 nM at rat GPR35 and 840 nM at human GPR35 [1]. This dual pharmacology is absent in structurally related PDE5 inhibitors like sildenafil, which do not activate GPR35 [2]. The 52-fold difference in potency between rat and human orthologs makes Zaprinast an invaluable tool for dissecting species-specific GPR35 signaling and for validating target engagement in rodent models of inflammation and cardiovascular disease.

GPR35 GPCR signaling inflammation species selectivity

Comparative Vasorelaxant Potency: Zaprinast is 55-Fold Less Potent Than Sildenafil in Rat Pulmonary Artery

In isolated rat main pulmonary artery rings precontracted with phenylephrine, Zaprinast induced relaxation with an IC₅₀ of 600 nM, whereas sildenafil was 55-fold more potent (IC₅₀ = 11 nM) [1]. This functional difference correlates with biochemical measurements showing that 10 μM Zaprinast reduced cGMP-PDE activity by 63%, compared to 72% inhibition by 0.1 μM sildenafil [1]. The lower potency of Zaprinast makes it a preferred tool compound for studying physiological cGMP signaling without saturating PDE5 inhibition.

vasodilation pulmonary artery PDE5 inhibition cGMP

In Vivo Erectile Response: Zaprinast Matches Sildenafil and Vardenafil Efficacy at Higher Doses

In an anesthetized rabbit model, intracavernosal administration of Zaprinast (30–1,000 μg/kg) produced dose-dependent increases in intracavernosal pressure (ICP) comparable to sildenafil and vardenafil (both 1–30 μg/kg) [1]. At the highest doses tested, the ICP/systolic arterial pressure (SAP) ratio was 0.625 for Zaprinast, 0.609 for sildenafil, and 0.666 for vardenafil, demonstrating that Zaprinast achieves similar maximal efficacy despite requiring ~30-fold higher doses [1]. This confirms that Zaprinast is a fully efficacious PDE5 inhibitor in vivo, suitable for studies where its unique selectivity profile is required.

erectile function intracavernosal pressure PDE5 inhibitors rabbit model

Solubility and Stability: Zaprinast Requires DMSO for Stock Solutions and is Unstable in Aqueous Buffers

Zaprinast is practically insoluble in water and requires dissolution in DMSO (up to 100 mg/mL, ~369 mM) or DMF [1] for preparation of stock solutions. Aqueous solutions are unstable and should be used within one day [1]. The solid compound is stable for at least 12 months when stored at or below -20°C [1]. In contrast, sildenafil citrate is water-soluble, simplifying in vivo dosing. These handling constraints are critical for experimental planning and must be considered during procurement.

solubility stability DMSO formulation

High-Impact Application Scenarios for Zaprinast (37762-06-4) in PDE Pharmacology and GPCR Research


Dissecting PDE6-Mediated Phototransduction and Visual Side Effects

Zaprinast's balanced inhibition of PDE5 (IC₅₀ = 0.76 μM) and PDE6 (IC₅₀ = 0.15 μM) makes it an ideal tool for studying the role of PDE6 in retinal physiology and for modeling the visual disturbances associated with PDE5 inhibitor therapy . Unlike sildenafil, which exhibits >4,000-fold selectivity for PDE5 over PDE6, Zaprinast provides robust PDE6 inhibition at concentrations that also engage PDE5, allowing researchers to isolate PDE6-dependent effects on phototransduction and cGMP homeostasis in retinal preparations [1].

Validating GPR35-Dependent Signaling in Rodent Models of Inflammation

Zaprinast's potent and species-selective GPR35 agonism (EC₅₀ = 16 nM at rat GPR35) [2] establishes it as the reference agonist for studying GPR35 biology in rodent models. Researchers investigating the role of GPR35 in inflammatory bowel disease, cardiovascular function, or pain can use Zaprinast to selectively activate rat GPR35 without confounding PDE5 inhibition at low nanomolar concentrations. The 52-fold lower potency at human GPR35 (EC₅₀ = 840 nM) further enables cross-species comparisons of GPR35 signaling pathways [2].

Calibrating PDE5 Inhibition in Vascular Pharmacology Studies

Zaprinast's 55-fold lower vasorelaxant potency compared to sildenafil (IC₅₀ = 600 nM vs. 11 nM in rat pulmonary artery) [3] makes it the preferred tool compound for studying physiological cGMP signaling in vascular preparations. The lower potency allows for graded inhibition of PDE5, avoiding the complete blockade that occurs with sub-nanomolar concentrations of sildenafil. This is particularly valuable for investigating the interplay between nitric oxide, cGMP, and calcium signaling in vascular smooth muscle cells [3].

In Vivo Studies Requiring Balanced PDE5/6 Inhibition with GPR35 Agonism

Zaprinast demonstrates equivalent maximal efficacy to sildenafil and vardenafil in vivo (ICP/SAP ratio of 0.625 vs. 0.609 and 0.666, respectively) [4], confirming its utility in animal models where its unique polypharmacology is mechanistically relevant. Researchers studying erectile function, pulmonary hypertension, or neuroinflammation can employ Zaprinast as a tool to dissect the contributions of PDE5, PDE6, and GPR35 to physiological and pathological processes, with confidence in its in vivo activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaprinast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.